Bromoacetic-13C2 acid contains two carbon atoms enriched with the stable isotope carbon-13 (¹³C). This enrichment allows scientists to track the fate of these carbon atoms within a molecule or biological system. By incorporating Bromoacetic-13C2 acid into a starting material, researchers can use techniques like mass spectrometry to identify which parts of a final product or metabolite contain the ¹³C label. This approach is particularly useful in understanding metabolic pathways, where researchers want to trace the breakdown of molecules within an organism [1].
[1] Several suppliers offer Bromoacetic-13C2 acid specifically for research purposes, highlighting its utility in isotopic labeling studies .
Beyond isotopic labeling, Bromoacetic-13C2 acid functions as a versatile building block in organic synthesis. The presence of a bromine atom (Br) makes it a relatively strong alkylating agent, meaning it can readily react with other molecules to form new carbon-carbon bonds. This property allows researchers to incorporate the ¹³C-labeled carbon atoms into more complex organic molecules for further study [2].
[2] Bromoacetic acid, the non-isotopically enriched version of Bromoacetic-13C2 acid, is described as a useful building block in organic synthesis due to its alkylating properties .
Bromoacetic-13c2 acid is a stable isotope-labeled derivative of bromoacetic acid, characterized by the presence of two carbon-13 isotopes in its molecular structure. Its chemical formula is C2H3BrO2, and it has a molecular weight of approximately 140.93 g/mol. The compound is notable for its applications in various fields, particularly in tracer studies due to the incorporation of carbon-13, which allows researchers to track the compound's metabolic pathways and
These reactions are significant for synthesizing various organic compounds and studying reaction mechanisms using the carbon-13 isotope as a tracer .
Bromoacetic-13c2 acid exhibits notable biological activity, primarily due to its toxicity. It is classified as toxic if swallowed and can cause severe skin burns upon contact. Additionally, it poses risks through inhalation and may lead to allergic reactions in sensitive individuals. The compound's toxicity makes it useful in studying metabolic processes and toxicology due to its ability to label biomolecules for tracing purposes .
The synthesis of bromoacetic-13c2 acid typically involves the following methods:
Bromoacetic-13c2 acid has several applications across different fields:
Interaction studies involving bromoacetic-13c2 acid often focus on its behavior in biological systems and its interactions with enzymes or cellular components. The use of carbon-13 labeling facilitates understanding how this compound is metabolized and how it affects biological processes. Such studies are crucial for assessing the compound's safety profile and potential therapeutic applications .
Bromoacetic-13c2 acid shares similarities with several other halogenated acetic acids. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bromoacetic Acid | C2H3BrO2 | Halogenated acetic acid; toxic and corrosive |
Chloroacetic Acid | C2H3ClO2 | Less toxic than bromoacetic acid; used in herbicides |
Iodoacetic Acid | C2H3IO2 | More reactive; used in biochemical research |
Fluoroacetic Acid | C2H3F O2 | Highly toxic; used as a pesticide |
Bromoacetic-13c2 acid is unique due to its stable isotope labeling, which allows for detailed tracing studies that other compounds do not facilitate as effectively. Its toxicity profile also distinguishes it from less harmful derivatives like chloroacetic acid .
Corrosive;Acute Toxic;Irritant;Environmental Hazard